6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione
Description
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione is a spirohydantoin derivative characterized by a fused imidazolidine-2,4-dione (hydantoin) core and a tetralin (1,2,3,4-tetrahydronaphthalene) ring system. Hydantoin derivatives are widely studied for anticonvulsant, antimicrobial, and enzyme-inducing properties, with structural modifications (e.g., spiro systems, halogenation) tailoring their pharmacological profiles .
Properties
IUPAC Name |
7-bromospiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-9-2-1-8-6-12(4-3-7(8)5-9)10(16)14-11(17)15-12/h1-2,5H,3-4,6H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWWPNFEOUBYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C=C(C=C3)Br)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that combines imidazolidine and tetralin moieties. Its molecular formula is , with a molecular weight of approximately 292.12 g/mol. The unique spiro configuration may contribute to its biological properties by influencing its interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazolidinedione have shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/L) | Bacterial Strains Tested | Reference |
|---|---|---|---|
| Thiazolidinedione Derivative | 3.91 | Gram-positive and Gram-negative bacteria | |
| This compound | TBD | TBD | Current Study |
The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they can be effective against resistant strains, which is crucial in the context of rising antimicrobial resistance.
Table 2: Anticancer Activity Data
| Compound Name | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Imidazoline Derivative A | Leukemia | >10 | |
| Imidazoline Derivative B | Breast Cancer | >10 | |
| This compound | TBD | TBD | Current Study |
While the exact IC50 values for this compound are not yet established, the structural similarities suggest it could exhibit comparable activities.
The mechanisms through which compounds like this compound exert their effects may involve:
- Inhibition of Enzymatic Activity : Many imidazolidine derivatives inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA/RNA : Some compounds may intercalate into nucleic acids or affect their synthesis.
Further research is needed to elucidate the precise mechanisms for this specific compound.
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various imidazolidine derivatives found that certain modifications significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Another investigation into related compounds demonstrated moderate activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirohydantoin Derivatives
Spiro systems are critical for conformational rigidity, affecting receptor binding and metabolic stability. Key analogs include:
Key Findings :
- Electron-Withdrawing Substituents : Bromine in 6'-Bromo-tetralin analog enhances lipophilicity and may improve blood-brain barrier penetration compared to fluorine in ’s chroman derivative .
- Ring System Impact : Tetralin (partially saturated naphthalene) in the target compound provides a balance of aromaticity and flexibility, contrasting with adamantane’s extreme rigidity () or indene’s planarity () .
Halogenated Hydantoins
Bromine substitution at specific positions influences bioactivity:
Key Findings :
Antimicrobial Hydantoin Derivatives
Thieno[2,3-d]pyrimidin-2,4-diones () and quinazoline-2,4-diones () share the dione motif but differ in core heterocycles:
Key Findings :
- Core Heterocycle: The imidazolidine-tetralin system in the target compound lacks the extended π-conjugation of thienopyrimidine (), likely reducing antimicrobial potency but improving CNS-targeted applications .
Receptor Affinity and Selectivity
highlights that spirohydantoins with tetralin/indane moieties exhibit high 5-HT₁A/7 receptor affinity (e.g., compound 19: 5-HT₁A Ki = 2.3 nM). The 6'-bromo substituent may further modulate selectivity compared to non-halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
